BuChE Inhibition: Piperidinylethyl vs Phenethyl Derivatives
In a series of N(1)-substituted norcymserine derivatives evaluated for anti-cholinesterase activity, the piperidinylethyl derivative 7p (synthesized from a piperidinylethyl precursor structurally related to 2-(3-piperidinyl)ethyl benzoate) demonstrated improved anti-butyrylcholinesterase activity by approximately threefold compared to the reference compound N(1)-phenethylnorcymserine (PEC, compound 2) [1].
| Evidence Dimension | Anti-butyrylcholinesterase activity (fold improvement) |
|---|---|
| Target Compound Data | ~3-fold improvement |
| Comparator Or Baseline | N(1)-phenethylnorcymserine (PEC, compound 2) |
| Quantified Difference | Approximately 3-fold |
| Conditions | In vitro anti-cholinesterase assay |
Why This Matters
This demonstrates that derivatives built from the piperidinylethyl scaffold exhibit significantly enhanced target engagement compared to those derived from alternative N(1)-substituents, justifying the selection of this specific building block for BuChE inhibitor development.
- [1] Takahashi J, Hijikuro I, Kihara T, Murugesh MG, Fuse S, Tsumura Y, Akaike A, Niidome T, Takahashi T, Sugimoto H. Design, synthesis, evaluation and QSAR analysis of N(1)-substituted norcymserine derivatives as selective butyrylcholinesterase inhibitors. Bioorg Med Chem Lett. 2010 Mar 1;20(5):1718-20. doi: 10.1016/j.bmcl.2010.01.057. Epub 2010 Jan 20. PMID: 20137934. View Source
